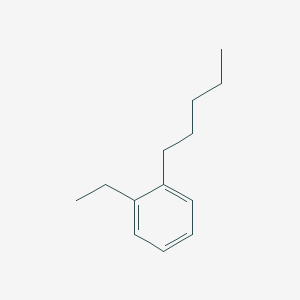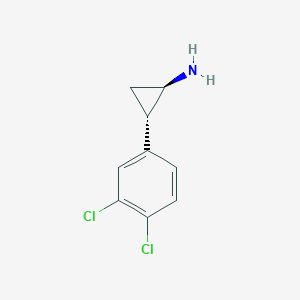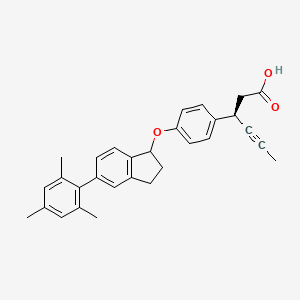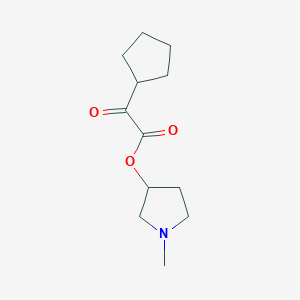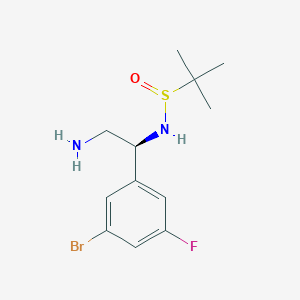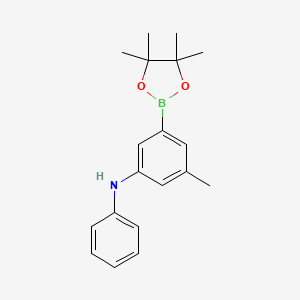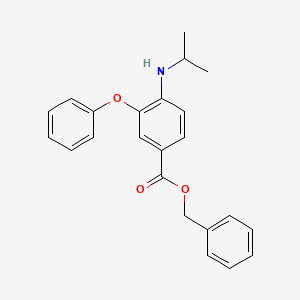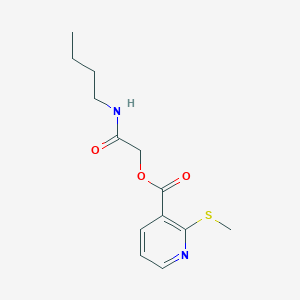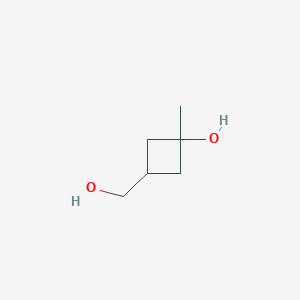
3-(Hydroxymethyl)-1-methyl-cyclobutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)-1-methyl-cyclobutanol is an organic compound characterized by a cyclobutane ring substituted with a hydroxymethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-1-methyl-cyclobutanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methyl-cyclobutanone with formaldehyde in the presence of a base, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium borohydride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Hydroxymethyl)-1-methyl-cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products Formed:
Oxidation: 3-(Carboxymethyl)-1-methyl-cyclobutanol.
Reduction: this compound.
Substitution: Various substituted cyclobutanol derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)-1-methyl-cyclobutanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)-1-methyl-cyclobutanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides a rigid framework that can affect the compound’s binding to enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
3-(Hydroxymethyl)-cyclobutanol: Lacks the methyl group, resulting in different reactivity and properties.
1-Methyl-cyclobutanol: Lacks the hydroxymethyl group, affecting its chemical behavior and applications.
Cyclobutanol: The simplest form, without any substituents, serving as a basic reference compound.
Uniqueness: 3-(Hydroxymethyl)-1-methyl-cyclobutanol is unique due to the presence of both a hydroxymethyl and a methyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C6H12O2 |
|---|---|
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C6H12O2/c1-6(8)2-5(3-6)4-7/h5,7-8H,2-4H2,1H3 |
InChI-Schlüssel |
SGNWGZQUTZVGHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B13350282.png)
